molecular formula C6H10O3 B049892 Ethyl (2R,3R)-2,3-epoxybutyrate CAS No. 118712-09-7

Ethyl (2R,3R)-2,3-epoxybutyrate

Cat. No. B049892
M. Wt: 130.14 g/mol
InChI Key: VYXHEFOZRVPJRK-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R,3R)-2,3-epoxybutyrate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also referred to as ethyl glycidate and is a colorless liquid with a fruity odor. Ethyl (2R,3R)-2,3-epoxybutyrate is primarily used as a flavoring agent in the food industry. However, its unique chemical properties make it an attractive compound for scientific research.

Mechanism Of Action

The mechanism of action of Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate is not well understood. However, it is believed that this compound may act as an alkylating agent, which can lead to the formation of covalent bonds with other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate are not well studied. However, it is believed that this compound may have potential applications in the treatment of cancer and other diseases. Additionally, Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate may have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate in laboratory experiments is its relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for extended periods. However, one of the main limitations of using Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate is its potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with it.

Future Directions

There are several potential future directions for research on Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to understand the mechanism of action of Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate and its potential applications in the treatment of various diseases. Finally, research is needed to determine the potential toxicity of this compound and to develop appropriate safety guidelines for its use in laboratory settings.
In conclusion, Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate is a chemical compound that has several potential applications in scientific research. Its unique chemical properties make it an attractive compound for use in organic synthesis, and it may have potential applications in the treatment of various diseases. However, further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate involves the reaction of ethyl acetoacetate with hydrogen peroxide in the presence of a base. This reaction results in the formation of Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate as the main product. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other complex organic compounds. Additionally, Ethyl (Ethyl (2R,3R)-2,3-epoxybutyrate)-2,3-epoxybutyrate can be used as a chiral auxiliary in organic synthesis reactions. This compound can also be used as a reagent in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

ethyl (2R,3R)-3-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHEFOZRVPJRK-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922762
Record name Ethyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2R,3R)-2,3-epoxybutyrate

CAS RN

118712-09-7, 19780-35-9
Record name Ethyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-epoxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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